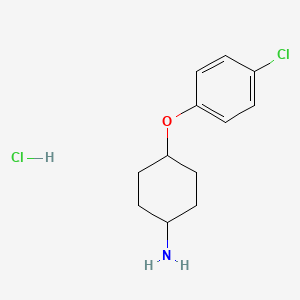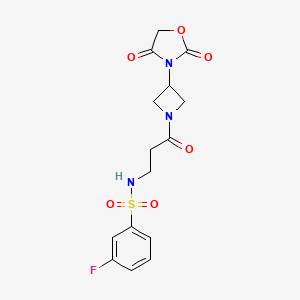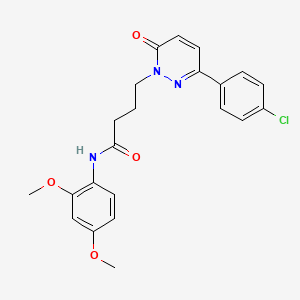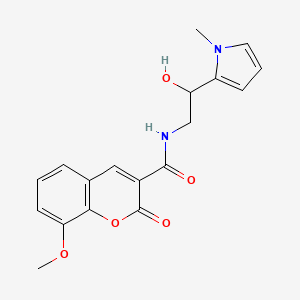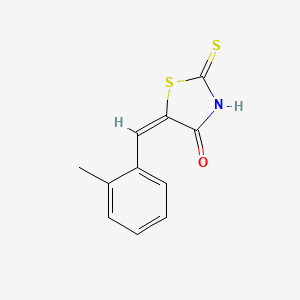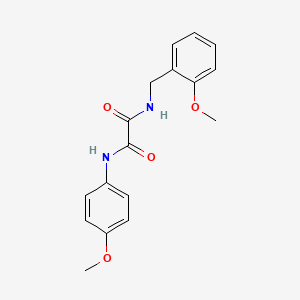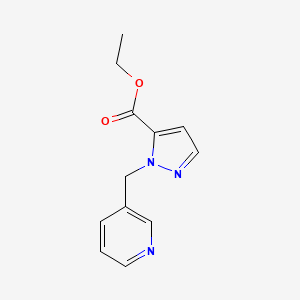![molecular formula C23H28ClN5O2S B2578702 3-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(diethylamino)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1112439-51-6](/img/structure/B2578702.png)
3-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(diethylamino)-3H,4H-thieno[3,2-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with potential biological activity . Its International Chemical Identifier (InChI) is InChI=1S/C19H22ClN5O/c20-16-5-3-6-17 (15-16)23-13-11-22 (12-14-23)8-4-10-25-19 (26)24-9-2-1-7-18 (24)21-25/h1-3,5-7,9,15H,4,8,10-14H2 .
Chemical Reactions Analysis
The compound may undergo various chemical reactions, but specific reaction analysis data is not available in the retrieved data .Physical And Chemical Properties Analysis
The compound has a melting point of 209–211 ℃ . Other physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Antidepressant and Anxiolytic Effects
Trazodone and its derivatives, including the compound you’ve mentioned, are primarily known for their antidepressant effects. They function by modulating serotonin levels in the brain, which can help alleviate symptoms of depression and anxiety. Research has shown that these compounds can be effective in treating major depressive disorders, with a favorable side effect profile compared to other antidepressants .
Insomnia Treatment
Due to its sedative properties, Trazodone is often prescribed off-label for the treatment of insomnia. Studies suggest that Trazodone derivatives can also be beneficial in improving sleep quality, particularly in patients with depressive symptoms, by enhancing serotonin neurotransmission and subsequently normalizing sleep patterns .
Serotonin Receptor Modulation
The compound has been shown to interact with various serotonin receptors, which are crucial in regulating mood, cognition, and pain. This interaction is the basis for its antidepressant and anxiolytic properties. It’s also being studied for potential applications in treating other conditions related to serotonin dysregulation .
Antimicrobial Activity
Some derivatives of Trazodone have demonstrated antimicrobial activity. While the specific compound you’ve mentioned hasn’t been highlighted for this property, it’s plausible that it could be researched for potential antibacterial or antifungal applications, given the activity of related compounds .
Anticancer Potential
There is ongoing research into the anticancer properties of Trazodone derivatives. These compounds may exhibit cytotoxic effects against certain cancer cell lines, suggesting a potential role in cancer therapy. The exact mechanisms and efficacy are still under investigation .
Neuroprotective Effects
Trazodone and its derivatives are being explored for their neuroprotective effects. They may offer protection against neurodegenerative diseases by preventing cell death and promoting neuronal survival. This application is particularly promising in the context of diseases like Alzheimer’s and Parkinson’s .
Safety and Hazards
properties
IUPAC Name |
3-[3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-2-(diethylamino)thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN5O2S/c1-3-26(4-2)23-25-18-10-16-32-21(18)22(31)29(23)11-9-20(30)28-14-12-27(13-15-28)19-8-6-5-7-17(19)24/h5-8,10,16H,3-4,9,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULJJWXLZSJCJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(C(=O)N1CCC(=O)N3CCN(CC3)C4=CC=CC=C4Cl)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(diethylamino)-3H,4H-thieno[3,2-d]pyrimidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2578621.png)
![N-(2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2578623.png)
